3-Bromo-4-methoxy-1-naphthonitrile

Catalog No.
S12304903
CAS No.
M.F
C12H8BrNO
M. Wt
262.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methoxy-1-naphthonitrile

Product Name

3-Bromo-4-methoxy-1-naphthonitrile

IUPAC Name

3-bromo-4-methoxynaphthalene-1-carbonitrile

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

InChI

InChI=1S/C12H8BrNO/c1-15-12-10-5-3-2-4-9(10)8(7-14)6-11(12)13/h2-6H,1H3

InChI Key

JUQCYJZWNHVNAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)C#N)Br

3-Bromo-4-methoxy-1-naphthonitrile is a chemical compound characterized by its unique naphthalene structure, which includes a bromine atom and a methoxy group attached to the aromatic ring. The molecular formula for this compound is C₁₂H₉BrN, and it has a molecular weight of approximately 234.1 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the bromine and nitrile functional groups.

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, allowing for the introduction of different substituents.
  • Hydrolysis: The nitrile group may undergo hydrolysis to form a carboxylic acid under acidic or basic conditions.
  • Reduction Reactions: The nitrile can be reduced to an amine or aldehyde using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho and para positions on the aromatic ring, facilitating further functionalization.

Several synthetic routes can be employed to produce 3-bromo-4-methoxy-1-naphthonitrile:

  • Bromination of 4-Methoxy-1-naphthonitrile: This involves the electrophilic bromination of 4-methoxy-1-naphthonitrile using bromine or a brominating agent like N-bromosuccinimide.
  • Nitration followed by Reduction: Starting from 4-methoxy-1-naphthol, nitration can introduce a nitro group, which can then be reduced to a nitrile.
  • One-Pot Reaction: A one-pot three-component reaction involving quinone monoacetals, proline derivatives, and naphthols has been reported, leading to various substituted naphthalenes .

3-Bromo-4-methoxy-1-naphthonitrile has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its structural features, it may be explored for developing new drugs with specific biological activities.
  • Material Science: The compound could find applications in developing organic materials used in electronics or coatings.

Several compounds share structural similarities with 3-bromo-4-methoxy-1-naphthonitrile. Below are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Methoxy-1-naphthonitrileContains methoxy and nitrile groupsLacks bromine substituent
3-Bromo-1-naphthonitrileBromine at position 3 on naphthaleneDifferent position of bromination
4-Bromo-2-methoxybenzonitrileBenzene ring with bromine and nitrileSimpler aromatic system compared to naphthalene
7-Hydroxy-1-naphthonitrileHydroxy group instead of methoxyPotentially different biological activity

These compounds highlight the uniqueness of 3-bromo-4-methoxy-1-naphthonitrile in terms of its specific functional groups and their arrangement on the naphthalene framework. Each compound exhibits distinct chemical properties and potential applications based on its structure.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

260.97893 g/mol

Monoisotopic Mass

260.97893 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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